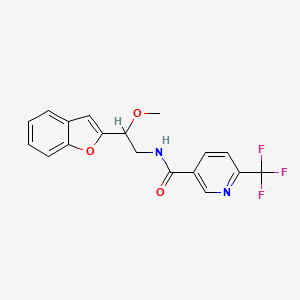
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be based on the tetrahydroisoquinoline backbone, with the acetyl group and the ethoxyacetamide group attached at specific positions. The exact structure would depend on the specific locations of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroisoquinoline backbone, the acetyl group, and the ethoxyacetamide group could all potentially participate in reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Chemical Reactivity
Research has developed various synthetic routes and modifications to produce related tetrahydroisoquinoline compounds, showcasing the chemical reactivity and potential for generating diverse molecular structures. For instance, studies have focused on facile synthesis methods for related compounds, highlighting cyclization techniques and the potential for creating complex molecules with significant yields. These methods are crucial for developing pharmaceutical intermediates and exploring the chemical space of tetrahydroisoquinoline derivatives (Jiang et al., 2011; Mao et al., 2012).
Biological Activities and Applications
Research into tetrahydroisoquinolines extends into their biological activities, including studies on their potential as antimicrobial agents and their interactions with biological receptors. For example, compounds structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide have been synthesized and evaluated for antimicrobial properties, demonstrating the applicability of these molecules in developing new therapeutic agents (El-zohry & Abd-Alla, 2007).
Chemical Properties and Interactions
Studies have also delved into the structural aspects and properties of related compounds, including salt and inclusion compounds of tetrahydroisoquinoline derivatives. These investigations provide insight into the molecular interactions, crystalline structures, and fluorescence properties of tetrahydroisoquinoline-based compounds, which are essential for developing materials with specific optical properties and for understanding the fundamental chemistry of these molecules (Karmakar et al., 2007).
Selective Sensing and Detection
Research into the development of fluorescent sensors based on tetrahydroisoquinoline derivatives underscores the versatility of these compounds in analytical chemistry. For instance, studies have synthesized sensors with high selectivity for detecting metal ions, demonstrating the potential of tetrahydroisoquinoline derivatives in environmental monitoring and diagnostic applications (Zhou et al., 2012).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems.
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-10-15(19)16-14-5-4-12-6-7-17(11(2)18)9-13(12)8-14/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDIIZQKSFUBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B2953973.png)
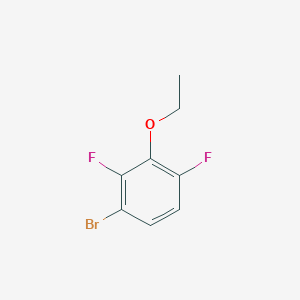
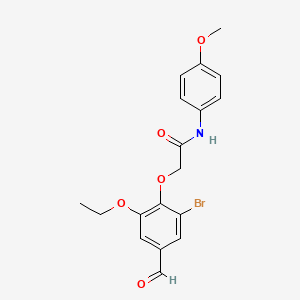

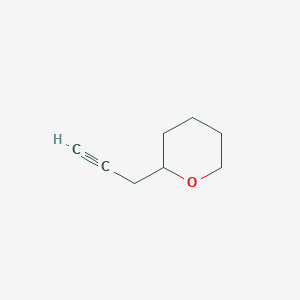
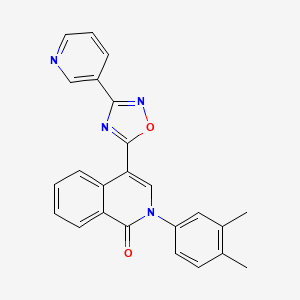
![3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B2953983.png)
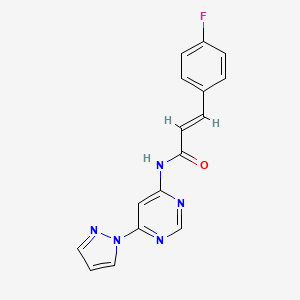
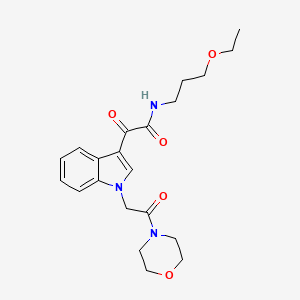
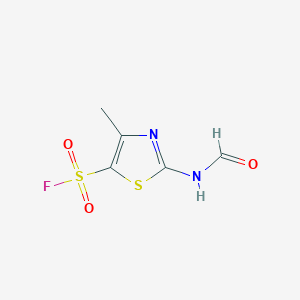
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2953991.png)
![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)
